molecular formula C23H17N5O5 B6551984 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040672-55-6

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551984
CAS No.: 1040672-55-6
M. Wt: 443.4 g/mol
InChI Key: YRCDLYUVPMTMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl moiety. Its synthesis likely involves multi-component cyclization reactions, as evidenced by methods for analogous pyrazolo-pyrazinone derivatives (e.g., one-pot reactions for pyranopyrazole intermediates and cycloaddition strategies for oxadiazole substituents ).

Properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O5/c1-30-16-5-2-14(3-6-16)17-11-18-23(29)27(8-9-28(18)25-17)12-21-24-22(26-33-21)15-4-7-19-20(10-15)32-13-31-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCDLYUVPMTMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H17N5O4\text{C}_{19}\text{H}_{17}\text{N}_5\text{O}_4

Key Properties

PropertyValue
Molecular Weight365.37 g/mol
LogP3.45
Polar Surface Area90.56 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the oxadiazole and pyrazolo structures suggests potential interactions with enzymes and receptors involved in critical signaling pathways.

Proposed Mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Antioxidant Activity : The benzodioxole moiety is known for its antioxidant properties, which could contribute to cellular protection against oxidative stress.

Antitumor Activity

Research indicates that compounds similar to the one exhibit significant antitumor activity. For instance, studies have shown that derivatives containing the oxadiazole structure can effectively inhibit cancer cell proliferation in vitro.

Case Study : A study evaluating a series of oxadiazole derivatives demonstrated that compounds with similar structural motifs significantly reduced viability in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. In vitro assays demonstrated that derivatives exhibited activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli31.25 µg/mL
Candida albicans7.81 µg/mL

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal models have indicated promising results in reducing tumor size and improving survival rates in treated subjects compared to controls.

Example Study

A recent study investigated the effects of this compound on tumor-bearing mice. Results showed a significant reduction in tumor volume (by approximately 40%) when administered at a dosage of 50 mg/kg body weight .

Comparison with Similar Compounds

Key Compounds:

  • 3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 2108270-49-9): Substitutions: 5-methyl-1,3,4-oxadiazole and phenyl groups. Molecular Weight: 337.33 g/mol (C₁₇H₁₅N₅O₃) . Bioactivity: Not explicitly reported, but pyrazolo-pyrazinones are often explored for antimicrobial activity .
  • 3-(Hydroxymethyl)-5-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 2108824-56-0):

    • Substitutions: 3-methyl-1,2,4-oxadiazole and phenyl.
    • Molecular Weight: 337.33 g/mol (C₁₇H₁₅N₅O₃) .
    • Key Difference: Positional isomerism of the methyl group on the oxadiazole ring, which may alter electronic properties and binding affinity.

Analogues with Oxazole Substitutions

  • 5-((2-(3-Chlorophenyl)-5-Methyloxazol-4-yl)Methyl)-2-(3,4-Dimethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 1358794-08-7):
    • Substitutions: Oxazole ring with 3-chlorophenyl and 3,4-dimethoxyphenyl groups.
    • Molecular Weight: 476.9 g/mol (C₂₅H₂₁ClN₄O₄) .
    • Bioactivity: Oxazole derivatives often exhibit antimicrobial and antifungal properties, as seen in related pyrazole-oxazole hybrids .

Analogues with Varying Heterocyclic Cores

  • 5,7-Dimethyl-1,2,4-Triazolo[1,5-a]Pyrimidine-2-Oxyacetylhydrazones: Core: Triazolopyrimidine instead of pyrazolo-pyrazinone. Bioactivity: Demonstrated herbicidal and fungicidal activity, highlighting the role of heterocyclic diversity in bioactivity .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity References
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Methoxyphenyl, benzodioxol-oxadiazole ~437.4* Inferred antimicrobial
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one Phenyl, 5-methyl-1,3,4-oxadiazole 337.33 Not specified
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one Oxazole, 3-chlorophenyl, 3,4-dimethoxyphenyl 476.9 Potential antifungal
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones Triazolopyrimidine Acetylhydrazone, methyl groups ~290–320 Herbicidal, fungicidal

*Estimated molecular formula: C₂₂H₁₇N₅O₅.

Computational Similarity and Bioactivity Insights

  • Tanimoto Coefficient Analysis: Compounds with structural similarity >0.8 (e.g., oxadiazole vs. oxazole derivatives) may share overlapping bioactivity profiles . For instance, the benzodioxol-oxadiazole group in the target compound could align with known oxadiazole-based inhibitors, as seen in HDAC8-targeting agents .
  • Bioactivity Clustering : Hierarchical clustering of compounds based on structural fingerprints (e.g., MACCS keys or Morgan fingerprints) often correlates with shared modes of action, such as antimicrobial activity in pyrazole derivatives .

Preparation Methods

Hydrazide Preparation

The benzodioxolyl-substituted hydrazide precursor is synthesized by treating 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with hydrazine hydrate. For example:

2H-1,3-Benzodioxole-5-carboxylic acid+SOCl2Acid chlorideNH2NH2Hydrazide\text{2H-1,3-Benzodioxole-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazide}

This step is critical for ensuring proper functionalization before cyclization.

Oxadiazole Ring Formation

The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in methanol under reflux to form the 1,3,4-oxadiazole ring. Alternatively, phosphorus oxychloride (POCl₃) may be used as a cyclizing agent. The reaction mechanism involves nucleophilic attack and elimination:

Hydrazide+BrCN1,3,4-Oxadiazole+NH3+HBr\text{Hydrazide} + \text{BrCN} \rightarrow \text{1,3,4-Oxadiazole} + \text{NH}_3 + \text{HBr}

Yields for analogous oxadiazole syntheses range from 65% to 85%, depending on the substituents and reaction time.

Construction of the Pyrazolo[1,5-a]Pyrazinone Core

The pyrazolo[1,5-a]pyrazinone scaffold is synthesized via a cyclocondensation reaction between N-amino-2-imino-pyridine derivatives and 1,3-dicarbonyl compounds.

Substrate Preparation

The 4-methoxyphenyl group is introduced early in the synthesis. Ethyl acetoacetate or analogous 1,3-dicarbonyl compounds are reacted with 4-methoxyaniline in the presence of acetic acid to form the requisite enamine intermediate.

Cyclocondensation Reaction

The enamine undergoes oxidative cyclization with N-amino-2-imino-pyridine under oxygen atmosphere. Key conditions include:

  • Catalyst : 6 equivalents of acetic acid.

  • Atmosphere : Molecular oxygen (1 atm), which significantly improves yields compared to air or inert atmospheres.

  • Temperature : 130°C for 18 hours.

For example, the reaction between 1a (N-amino-2-imino-pyridine) and 2a (ethyl acetoacetate) yields the pyrazolo[1,5-a]pyrazinone core in 94% yield under optimized conditions.

Table 1: Effect of Reaction Conditions on Pyrazolo[1,5-a]Pyrazinone Yield

EntryAcid (Equiv)AtmosphereYield (%)
1HOAc (2)Air34
2HOAc (6)Air74
3HOAc (6)O₂94
4HOAc (6)Ar6

Data adapted from.

Coupling of Oxadiazole and Pyrazolo[1,5-a]Pyrazinone Moieties

The final step involves linking the 1,3,4-oxadiazole moiety to the pyrazolo[1,5-a]pyrazinone core via a methylene bridge.

Alkylation Reaction

The oxadiazole derivative is functionalized with a bromomethyl group using bromine in carbon tetrachloride. This intermediate is then coupled to the pyrazolo[1,5-a]pyrazinone core under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via nucleophilic substitution:

Pyrazolo[1,5-a]pyrazinone+BrCH2-OxadiazoleBaseTarget Compound\text{Pyrazolo[1,5-a]pyrazinone} + \text{BrCH}_2\text{-Oxadiazole} \xrightarrow{\text{Base}} \text{Target Compound}

Optimization Considerations

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances solubility of intermediates.

  • Temperature : Reactions are typically conducted at 80–100°C for 12–24 hours.

  • Purification : Recrystallization from ethanol or chromatography on silica gel yields the pure product.

Alternative Synthetic Routes

One-Pot Approaches

Recent methods combine multiple steps into a single reactor. For instance, hydrazide cyclization and pyrazolo core formation can occur sequentially without isolating intermediates. This reduces processing time but requires stringent control over reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate cyclization steps, reducing reaction times from hours to minutes. For example, oxadiazole formation under microwave conditions achieves 80% yield in 15 minutes versus 6 hours conventionally.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess acetic acid during pyrazolo core synthesis leads to triazolo[1,5-a]pyridine derivatives. Limiting HOAc to 6 equivalents minimizes this issue.

  • Oxidative Degradation : The oxygen-sensitive intermediates require inert atmospheres during storage.

  • Low Solubility : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity, especially during coupling.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis involves sequential heterocyclic ring formation (e.g., oxadiazole via cyclization of acylhydrazides) and coupling reactions (e.g., alkylation of the pyrazolo-pyrazine core). Critical optimizations include:

  • Temperature control during oxadiazole formation (80–100°C in DMF) to minimize side products .
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency between the oxadiazole and pyrazolo-pyrazine intermediates .
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates with >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral contradictions resolved?

  • Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and heterocyclic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <2 ppm error to distinguish from isomeric byproducts .
  • X-ray crystallography (using SHELX software ): Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. isoxazole isomers) via single-crystal analysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what limitations exist?

  • Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to kinase domains (e.g., EGFR or CDK2) using crystal structures from the PDB. Adjust protonation states with Epik to account for physiological pH .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; validate with experimental IC₅₀ data .
  • Limitations : Force field inaccuracies for heterocycles may require QM/MM refinement .

Q. What strategies address discrepancies in biological activity data across enzyme inhibition and cellular assays?

  • Methodological Answer:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based kinase assays) with cellular viability (MTT assays) to rule off-target effects .
  • Metabolite profiling (LC-MS): Check for intracellular degradation or prodrug activation .
  • SAR analysis : Modify the methoxyphenyl or benzodioxole groups to isolate pharmacophore contributions .

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?

  • Methodological Answer:

  • Microsomal stability assay : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS to calculate half-life .
  • Caco-2 permeability : Assess intestinal absorption potential; apply Papp values (×10⁻⁶ cm/s) with efflux ratio (P-gp interaction) .
  • Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) to measure unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.